molecular formula C16H14O5 B184296 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 428470-46-6

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B184296
CAS No.: 428470-46-6
M. Wt: 286.28 g/mol
InChI Key: YRPDZJMOWUSLSW-UHFFFAOYSA-N
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Description

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol. This compound is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group, which is further substituted with a formyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-formyl-2-methoxyphenol and 3-bromomethylbenzoic acid.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-formyl-2-methoxyphenol reacts with 3-bromomethylbenzoic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 3-[(4-Carboxy-2-methoxyphenoxy)methyl]benzoic acid.

    Reduction: 3-[(4-Hydroxymethyl-2-methoxyphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxyphenoxy moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Formylphenoxy)methyl]benzoic acid
  • 3-[(4-Methoxyphenoxy)methyl]benzoic acid
  • 3-[(4-Hydroxyphenoxy)methyl]benzoic acid

Uniqueness

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid is unique due to the presence of both formyl and methoxy groups on the phenoxy moiety. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPDZJMOWUSLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356230
Record name 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428470-46-6
Record name 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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